Ethyl 7-acetoxycoumarin-3-carboxylate
Overview
Description
Ethyl 7-acetoxycoumarin-3-carboxylate is a synthetic organic compound with the molecular formula C14H12O6 and a molecular weight of 276.24 g/mol . It is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its fluorescence properties and is often used as a fluorogenic substrate for esterases .
Mechanism of Action
Target of Action
Ethyl 7-acetoxycoumarin-3-carboxylate, also known as Ethyl 7-acetoxy-2-oxo-2H-chromene-3-carboxylate, primarily targets esterases . Esterases are a group of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in various biological processes, including the metabolism of lipids and neurotransmitters.
Mode of Action
This compound acts as a fluorogenic substrate for esterases . When hydrolyzed by esterases, it acts as a pH indicator . The interaction of the compound with esterases leads to changes in its structure, resulting in a shift in the pH that can be detected using fluorescence .
Pharmacokinetics
It is known to be soluble in dmf, dmso, and alcohols , which suggests that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The hydrolysis of this compound by esterases results in a change in pH, which can be detected using fluorescence . This makes it a useful tool for studying the activity of esterases and potentially for detecting changes in pH in biological systems.
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For instance, the activity of esterases can be affected by pH, temperature, and the presence of other substances that can interact with the enzyme. Furthermore, the compound’s fluorescence properties might be influenced by the local environment, including pH and the presence of other fluorescent substances. The compound should be stored at a temperature of 2-8°C to maintain its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-acetoxycoumarin-3-carboxylate can be synthesized through various methods. One common method involves the condensation of ethyl 3-oxobutanoate with resorcinol under acidic conditions to form 7-hydroxy-4-methylcoumarin. This intermediate is then acetylated using acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-acetoxycoumarin-3-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous base (e.g., NaOH) or acid (e.g., HCl) under reflux conditions.
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Various nucleophiles can be used to substitute the acetoxy group under appropriate conditions.
Major Products Formed
Hydrolysis: Forms 7-hydroxycoumarin-3-carboxylic acid.
Reduction: Forms 7-hydroxy-3-carboxycoumarin.
Substitution: Forms various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-acetoxycoumarin-3-carboxylate has several applications in scientific research:
Chemistry: Used as a fluorogenic substrate in various assays to study enzyme activity, particularly esterases.
Biology: Employed in fluorescence microscopy and imaging techniques to visualize biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications.
Comparison with Similar Compounds
Ethyl 7-acetoxycoumarin-3-carboxylate is unique due to its specific fluorescence properties and its use as a substrate for esterases. Similar compounds include:
Ethyl coumarin-3-carboxylate: Lacks the acetoxy group and has different fluorescence properties.
7-Hydroxycoumarin-3-carboxylic acid: The hydrolyzed form of this compound, used in different applications.
Ethyl 7-hydroxycoumarin-3-carboxylate: Another derivative with distinct properties and uses.
This compound stands out due to its specific reactivity and fluorescence, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 7-acetyloxy-2-oxochromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c1-3-18-13(16)11-6-9-4-5-10(19-8(2)15)7-12(9)20-14(11)17/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVJGNVETVRDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350912 | |
Record name | Ethyl 7-acetoxycoumarin-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13209-77-3 | |
Record name | Ethyl 7-acetoxycoumarin-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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